![molecular formula C23H20N2O3 B12844932 N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, a phenoxyphenyl group, and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Enone Intermediate: The initial step involves the reaction of a phenoxyphenyl ketone with a suitable aldehyde under basic conditions to form an enone intermediate.
Amination: The enone intermediate is then subjected to amination using methylamine, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide or phenoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenoxyphenyl derivatives.
Applications De Recherche Scientifique
N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include:
Enzyme Inhibition: The compound may inhibit the activity of enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-(Amino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide: Similar structure but with an amino group instead of a methylamino group.
N-(3-(Methylamino)-3-oxo-1-(3-methoxyphenyl)prop-1-en-2-yl)benzamide: Similar structure but with a methoxyphenyl group instead of a phenoxyphenyl group.
Uniqueness
N-(3-(Methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylamino group can enhance its reactivity and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H20N2O3 |
|---|---|
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
N-[(E)-3-(methylamino)-3-oxo-1-(3-phenoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C23H20N2O3/c1-24-23(27)21(25-22(26)18-10-4-2-5-11-18)16-17-9-8-14-20(15-17)28-19-12-6-3-7-13-19/h2-16H,1H3,(H,24,27)(H,25,26)/b21-16+ |
Clé InChI |
ODUOHIMEWWLXIT-LTGZKZEYSA-N |
SMILES isomérique |
CNC(=O)/C(=C\C1=CC(=CC=C1)OC2=CC=CC=C2)/NC(=O)C3=CC=CC=C3 |
SMILES canonique |
CNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


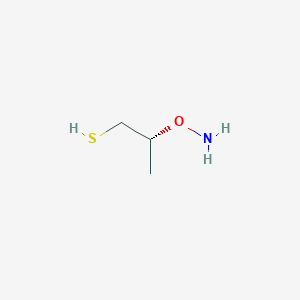
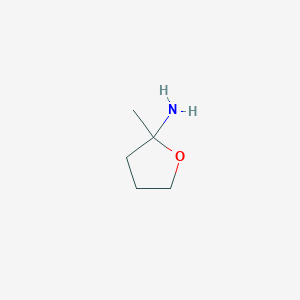
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)
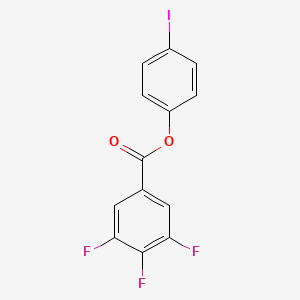
![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
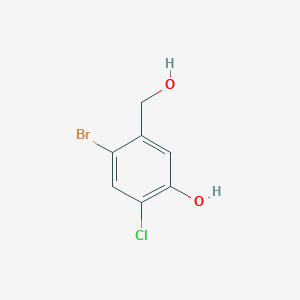
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)
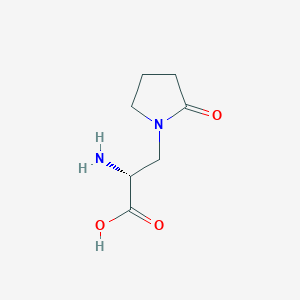
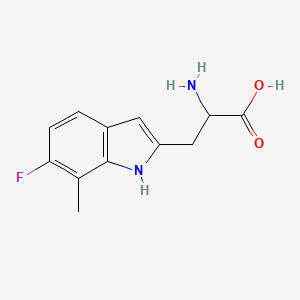

![4-[(Difluoromethyl)sulphonyl]-2-fluorobromobenzene](/img/structure/B12844946.png)
